molecular formula C17H14BrN3O2S B11548836 4-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]-2-methoxyphenol

4-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]-2-methoxyphenol

Cat. No.: B11548836
M. Wt: 404.3 g/mol
InChI Key: BQFWKGVAXVOZST-DJKKODMXSA-N
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Description

4-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]-2-methoxyphenol is a complex organic compound that features a bromophenyl group, a thiazole ring, and a hydrazinylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]-2-methoxyphenol typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-bromobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring.

    Hydrazinylidene Linkage Formation: The thiazole derivative is then reacted with 2-methoxybenzaldehyde in the presence of a base to form the hydrazinylidene linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and thiazole moieties.

    Reduction: Reduction reactions can target the hydrazinylidene linkage, potentially converting it to a hydrazine derivative.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Products may include hydrazine derivatives.

    Substitution: Products will vary depending on the nucleophile used, potentially leading to a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a versatile intermediate.

Biology and Medicine

In medicinal chemistry, 4-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]-2-methoxyphenol has potential applications as an antimicrobial or anticancer agent. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development.

Industry

In the materials science industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its structural features allow for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]-2-methoxyphenol involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and thiazole moieties can engage in π-π stacking interactions, while the hydrazinylidene linkage can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]-2-methoxyphenol
  • 4-[(E)-{2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]-2-methoxyphenol
  • 4-[(E)-{2-[4-(4-iodophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]-2-methoxyphenol

Uniqueness

The uniqueness of 4-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]-2-methoxyphenol lies in the presence of the bromophenyl group, which can enhance its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions with molecular targets, potentially leading to unique properties and applications.

Properties

Molecular Formula

C17H14BrN3O2S

Molecular Weight

404.3 g/mol

IUPAC Name

4-[(E)-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]-2-methoxyphenol

InChI

InChI=1S/C17H14BrN3O2S/c1-23-16-8-11(2-7-15(16)22)9-19-21-17-20-14(10-24-17)12-3-5-13(18)6-4-12/h2-10,22H,1H3,(H,20,21)/b19-9+

InChI Key

BQFWKGVAXVOZST-DJKKODMXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Br)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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